Neochlorogenic acid
Overview
Description
Neochlorogenic acid is a natural polyphenol found in various plant sources, including dried fruits like peaches and mulberry leaves . It is an isomer of chlorogenic acid, both of which belong to the caffeoylquinic acid class of molecules . This compound is known for its multiple pharmacological activities, including antioxidant and anti-inflammatory effects .
Mechanism of Action
Target of Action
Neochlorogenic acid (nCGA) is a phenolic compound that has been found to have multiple targets. It has been reported to have anti-inflammatory and antioxidant attributes . The primary targets of nCGA include inflammatory mediators such as TNF-α, IL-1β, IL-6, IL-8, NO, and PGE2 . It also targets key signaling pathways and associated factors, including NF-κB, MAPK, Nrf2 , and others. In addition, nCGA has been identified as an anti-HIV active compound .
Mode of Action
nCGA executes its anti-inflammatory function by moderating the synthesis and secretion of inflammatory mediators . It also modulates key signaling pathways and associated factors . Once actuated, Nrf2 translocates to the nucleus, binding to its target genes and orchestrating the transcription of a cadre of affiliated proteins, which collectively render anti-inflammatory and antioxidant effects .
Biochemical Pathways
nCGA affects several biochemical pathways. It inhibits the expression of key molecules in the JAK/STAT and the NF-κB signaling pathway . It also impacts the AMPK/Nrf2 signaling pathway . These pathways play crucial roles in inflammation and oxidative stress responses.
Pharmacokinetics
The inherent low bioavailability of nCGA poses challenges in practical deployments . To surmount this limitation, sophisticated delivery systems, encompassing liposomes, micelles, and nanoparticles, have been devised, accentuating their stability, release mechanisms, and bioactivity .
Result of Action
The molecular and cellular effects of nCGA’s action are significant. It has been found to attenuate LPS-stimulated inflammatory responses in A549 cells . It can also inhibit the activity of the RT enzymes to some extent . Furthermore, nCGA can attenuate cardiac and cerebral afflictions triggered by inflammation and oxidative stress, conferring cardiovascular and cerebrovascular protective effects .
Action Environment
The action, efficacy, and stability of nCGA can be influenced by various environmental factors. For instance, the presence of certain enzymes in the environment can affect the stability and bioavailability of nCGA . Additionally, the pH of the environment can also impact the stability of nCGA .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neochlorogenic acid can be synthesized through the esterification of quinic acid with caffeic acid. This reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired ester bond .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. One common method is ultrasonic-assisted extraction, which is efficient, fast, and environmentally friendly . The extraction solvent, temperature, time, solid-to-solvent ratio, and grinding treatments are critical variables that influence the extraction efficiency .
Chemical Reactions Analysis
Types of Reactions: Neochlorogenic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include quinones, alcohols, and various substituted derivatives .
Scientific Research Applications
Neochlorogenic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Chlorogenic Acid: Another isomer with similar antioxidant and anti-inflammatory properties.
Cryptochlorogenic Acid: Another member of the caffeoylquinic acid class with comparable biological activities.
Neochlorogenic acid stands out due to its specific molecular structure and the unique pathways it influences, making it a valuable compound in various scientific and industrial applications.
Biological Activity
Neochlorogenic acid (NCA), a lesser-known isomer of chlorogenic acid, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of NCA, focusing on its antioxidant, anti-inflammatory, antitumor, and hepatoprotective effects, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is classified as a caffeoylquinic acid, specifically 5-caffeoylquinic acid. Its molecular formula is , and it is primarily found in plants such as mulberry leaves and Cyclocarya paliurus. The compound exhibits strong solubility in water and is known for its stability under various conditions, making it a candidate for functional foods and nutraceuticals.
1. Antioxidant Activity
NCA exhibits significant antioxidant properties that contribute to its protective effects against oxidative stress. Studies have shown that NCA can enhance the expression of antioxidant enzymes through the activation of the Nrf2/ARE signaling pathway. This pathway is crucial for regulating the cellular response to oxidative stress by promoting the expression of genes encoding antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .
Table 1: Antioxidant Effects of this compound
2. Anti-inflammatory Effects
NCA has been reported to possess anti-inflammatory properties, which are beneficial in conditions like non-alcoholic fatty liver disease (NAFLD). In vitro studies demonstrated that NCA downregulates pro-inflammatory cytokines, contributing to reduced inflammation in hepatic cells .
3. Antitumor Activity
Research indicates that NCA enhances the antitumor effects of various treatments. For instance, it was found to potentiate the effects of PYM on oral squamous cell carcinoma (OSCC) by promoting apoptosis through the mitochondrial-dependent apoptotic pathway and cell cycle arrest at the S phase . Additionally, NCA was associated with DNA damage repair mechanisms in certain cancer models, suggesting its role in cancer prevention.
Table 2: Antitumor Effects of this compound
Study | Cancer Type | Mechanism |
---|---|---|
Yang et al. (2020) | OSCC | Enhanced apoptosis and cell cycle arrest . |
Zhang et al. (2021) | General Tumors | Induced DNA damage repair mechanisms . |
4. Hepatoprotective Effects
NCA has shown promise in protecting against liver damage. In a study involving HepG2 cells, NCA was effective in reducing lipid accumulation by regulating key metabolic pathways involved in lipid synthesis and oxidation . This suggests potential therapeutic applications for conditions like NAFLD.
Case Studies
Several case studies have highlighted the efficacy of NCA in different therapeutic contexts:
- Zebrafish Model : Co-treatment with NCA significantly alleviated developmental malformations caused by lead exposure, indicating its protective role against neurotoxicity .
- HepG2 Cell Line : In vitro experiments demonstrated that NCA could mitigate oleic acid-induced lipid accumulation, suggesting its utility in managing fatty liver disease .
Properties
IUPAC Name |
(1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14+,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVRJTMFETXNAD-NXLLHMKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347903 | |
Record name | Neochlorogenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906-33-2 | |
Record name | Neochlorogenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=906-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Caffeylquinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000906332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neochlorogenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1R-(1α,3α,4α,5β)]-3-[[3-(3,4-dihydroxyphenyl)-1-oxoallyl]oxy]-1,4,5-trihydroxycyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEOCHLOROGENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4601UER1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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